molecular formula C11H11NO2 B2970139 N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine CAS No. 344287-22-5

N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine

Cat. No.: B2970139
CAS No.: 344287-22-5
M. Wt: 189.214
InChI Key: LYXPVBXCEATBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Pd-catalyzed O-arylation of Ethyl Acetohydroximate : This study presents a Pd-catalyzed method for the O-arylation of ethyl acetohydroximate with aryl halides, facilitating the synthesis of O-arylhydroxylamines and substituted benzofurans. This approach highlights the utility of hydroxylamine derivatives in constructing complex aromatic systems, offering a versatile tool for the synthesis of benzofuran derivatives, which may include structures related to N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine (T. Maimone & S. Buchwald, 2010).

Biological Activities

Inhibition of Monoamine Oxidase : Research on derivatives of phenylethylamine, which shares structural similarities with benzofuran compounds, indicates that substitutions on the benzene ring can enhance anti-monoamine oxidase activity. This suggests the potential of benzofuran derivatives, including this compound, in developing therapeutic agents targeting monoamine oxidase (A. McCoubrey, 1959).

Antiamnestic and Antihypoxic Activities : Compounds featuring the benzofuran motif have been investigated for their antiamnestic and antihypoxic activities. These activities are crucial for developing therapeutic agents against cognitive impairments and conditions involving reduced oxygen supply (S. Ono et al., 1995).

Materials Science and Novel Applications

Novel Recovery of Nano-Structured Ceria from Ce(III)-Benzoxazine Dimer Complexes : This study demonstrates the synthesis of nano-structured ceria (CeO2) from benzoxazine dimer complexes, which include benzofuran derivatives. The process involves thermal decomposition of these complexes, highlighting a novel application of benzofuran compounds in materials science for producing nanomaterials (C. Veranitisagul et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine are cancer cells, particularly leukemia cells (K562), prostate cancer cells (PC3), colon cancer cells (SW620), and human kidney cancer cells (Caki 1) . These cells are targeted due to their overactive receptor tyrosine kinase (TK) signaling pathway .

Mode of Action

This compound interacts with its targets by inducing pro-oxidative effects, which increase reactive oxygen species in cancer cells . This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation .

Biochemical Pathways

The compound affects the biochemical pathways related to apoptosis, or programmed cell death. It has been shown to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This leads to the induction of apoptosis in K562 cells .

Pharmacokinetics

Its molecular weight is 18921 g/mol , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of the compound’s action is the inhibition of cell growth in various types of cancer cells . It also inhibits the release of proinflammatory interleukin 6 (IL-6) in K562 cells . Furthermore, it has been found to have selective action towards K562 cells and no toxic effect in HaCat cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the structure of the compound and its derivatives can affect its activity . Bromoalkyl and bromoacetyl derivatives of benzofurans, for example, exhibit the highest cytotoxicity . Additionally, the compound’s pro-oxidative effects and increase in reactive oxygen species in cancer cells are especially pronounced at 12 hours of incubation .

Properties

IUPAC Name

(NE)-N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-3-4-6-10(9)14-11(7)8(2)12-13/h3-6,13H,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXPVBXCEATBBO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.